Dicyclohexyldiazene
Overview
Description
Dicyclohexyldiazene is an organic compound with the molecular formula C₁₂H₂₂N₂. It is a member of the diazene family, characterized by the presence of a nitrogen-nitrogen double bond. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dicyclohexyldiazene can be synthesized through the oxidation of cyclohexylamine. One common method involves the use of a combination of oxidizing agents such as sodium percarbonate, hydrogen peroxide, and tetraacetylethylenediamine. The reaction is typically carried out under controlled pH, temperature, and reaction time to optimize the yield .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes. The use of continuous flow reactors and advanced oxidation techniques ensures high efficiency and purity of the final product. The reaction conditions are carefully monitored to maintain the desired product quality and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyldiazene undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form this compound 1,2-dioxide.
Reduction: The compound can be reduced to cyclohexylamine under specific conditions.
Substitution: It can participate in substitution reactions where one or both cyclohexyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium percarbonate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: this compound 1,2-dioxide.
Reduction: Cyclohexylamine.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Dicyclohexyldiazene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other nitrogen-containing compounds.
Biology: Studies have explored its potential as a stabilizing agent for certain biological molecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the field of drug delivery.
Industry: It is used in the production of polymers and other advanced materials due to its stability and reactivity
Mechanism of Action
The mechanism of action of dicyclohexyldiazene involves its ability to undergo redox reactions. The nitrogen-nitrogen double bond plays a crucial role in its reactivity. In biological systems, it can interact with various molecular targets, potentially affecting cellular pathways and processes. The exact molecular targets and pathways are still under investigation, but its redox properties are believed to be central to its effects .
Comparison with Similar Compounds
Similar Compounds
Diimide (HN=NH):
Azobenzene: An organic diazene with phenyl groups instead of cyclohexyl groups.
Uniqueness
Dicyclohexyldiazene is unique due to its cyclohexyl groups, which confer greater stability and distinct reactivity compared to simpler diazenes like diimide. This makes it particularly useful in applications requiring stable nitrogen-containing compounds .
Properties
IUPAC Name |
dicyclohexyldiazene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h11-12H,1-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQGVNLXTFRLNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N=NC2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00411899 | |
Record name | (E)-Dicyclohexyldiazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00411899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2159-74-2 | |
Record name | (E)-Dicyclohexyldiazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00411899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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